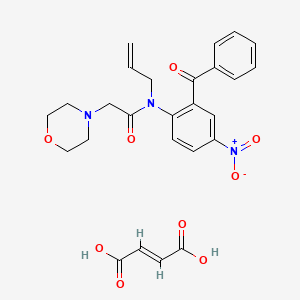
N-Allyl-2'-benzoyl-4'-nitro-2-morpholinoacetanilide maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Allyl-2’-benzoyl-4’-nitro-2-morpholinoacetanilide maleate is a complex organic compound that features a unique combination of functional groups, including an allyl group, a benzoyl group, a nitro group, and a morpholino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-2’-benzoyl-4’-nitro-2-morpholinoacetanilide maleate typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of the functional groups. One common approach involves the following steps:
Formation of the Core Structure: The initial step involves the synthesis of the core structure, which can be achieved through a series of condensation reactions.
Introduction of Functional Groups: The allyl, benzoyl, nitro, and morpholino groups are introduced through various substitution reactions. For example, the allyl group can be introduced via allylation reactions, while the nitro group can be added through nitration reactions.
Final Assembly: The final step involves the assembly of the maleate salt, which can be achieved through a reaction with maleic acid.
Industrial Production Methods
Industrial production of N-Allyl-2’-benzoyl-4’-nitro-2-morpholinoacetanilide maleate may involve optimized versions of the synthetic routes described above, with a focus on maximizing yield and minimizing production costs. This can include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-Allyl-2’-benzoyl-4’-nitro-2-morpholinoacetanilide maleate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The allyl group can undergo substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group can yield an amine derivative, while reduction of the benzoyl group can yield a hydroxyl derivative.
Applications De Recherche Scientifique
N-Allyl-2’-benzoyl-4’-nitro-2-morpholinoacetanilide maleate has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-Allyl-2’-benzoyl-4’-nitro-2-morpholinoacetanilide maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, leading to changes in their activity. For example, the nitro group can participate in redox reactions, while the morpholino group can form hydrogen bonds with target molecules.
Comparaison Avec Des Composés Similaires
N-Allyl-2’-benzoyl-4’-nitro-2-morpholinoacetanilide maleate can be compared with other similar compounds, such as:
N-Allyl-2-[(4-nitrobenzoyl)amino]benzamide: This compound shares the nitro and benzoyl groups but lacks the morpholino group.
2-Benzoyl-4-nitroanilides: These compounds share the benzoyl and nitro groups but differ in the other functional groups present.
The uniqueness of N-Allyl-2’-benzoyl-4’-nitro-2-morpholinoacetanilide maleate lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets.
Propriétés
Numéro CAS |
77801-43-5 |
|---|---|
Formule moléculaire |
C26H27N3O9 |
Poids moléculaire |
525.5 g/mol |
Nom IUPAC |
N-(2-benzoyl-4-nitrophenyl)-2-morpholin-4-yl-N-prop-2-enylacetamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C22H23N3O5.C4H4O4/c1-2-10-24(21(26)16-23-11-13-30-14-12-23)20-9-8-18(25(28)29)15-19(20)22(27)17-6-4-3-5-7-17;5-3(6)1-2-4(7)8/h2-9,15H,1,10-14,16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
CSGRCEOBMWMSGM-WLHGVMLRSA-N |
SMILES isomérique |
C=CCN(C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2)C(=O)CN3CCOCC3.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C=CCN(C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2)C(=O)CN3CCOCC3.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



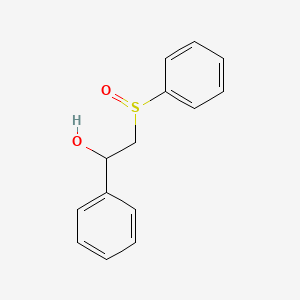

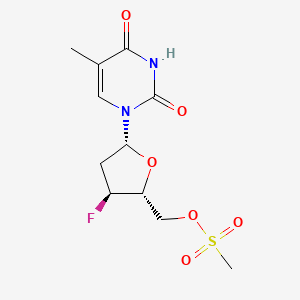
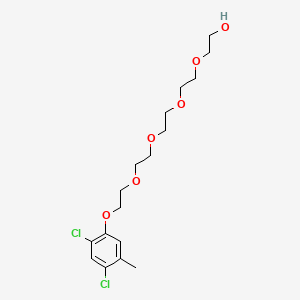
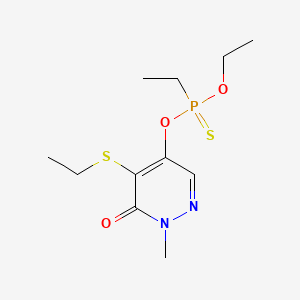
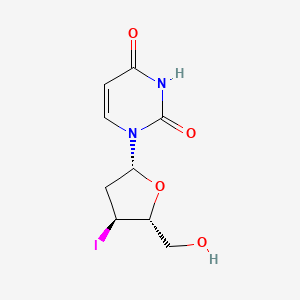
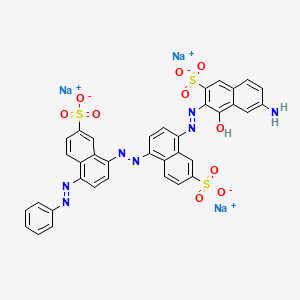
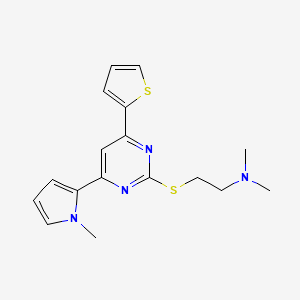
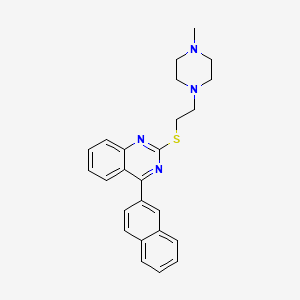
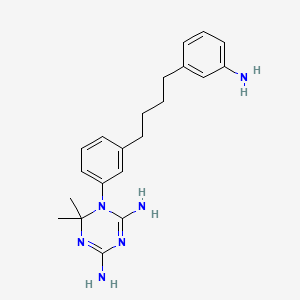
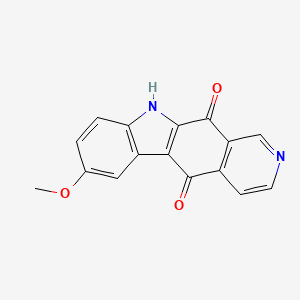
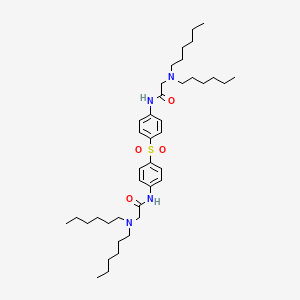
![1a-phenyl-2a,3,4,5,6,6a,7,7a-octahydro-2H-naphtho[2,3-b]oxirene](/img/structure/B12794055.png)
